2-(3-Piperidyl)acetonitrile hydrochloride
Overview
Description
2-(3-Piperidyl)acetonitrile hydrochloride is a chemical compound with the formula C₇H₁₃ClN₂ . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of 2-(3-Piperidyl)acetonitrile hydrochloride is 160.65 . The InChI code for this compound is 1S/C7H12N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-3,5-6H2;1H .Physical And Chemical Properties Analysis
2-(3-Piperidyl)acetonitrile hydrochloride is a solid at room temperature . It has a molecular weight of 160.65 .Scientific Research Applications
1. Application in Metal Complex Synthesis
2-(3-Piperidyl)acetonitrile hydrochloride is utilized in the synthesis of metal complexes. For instance, its derivative, N-piperidyl-, is involved in forming stable cis-[Pt(Ln-S,O)2] and cis-[Pd(Ln-S,O)2] complexes. These complexes are significant for their use in reversed-phase high-performance liquid chromatography (RP-HPLC) for determining traces of metal ions in hydrochloric acid solutions (Mautjana et al., 2003).
2. Role in Analytical Chemistry
This chemical plays a crucial role in analytical chemistry, particularly in the development of assay methods. A related compound, 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, was used in a sensitive high-performance liquid chromatographic assay method for quality control and stability studies of a new anti-ischemic and anti-hypertensive agent (Dwivedi et al., 2003).
3. Involvement in Organic Synthesis
It is also important in organic synthesis, where derivatives of 2-(3-Piperidyl)acetonitrile hydrochloride are used. An example includes the synthesis of quinolizidinones or indolizidinones from reactions involving iodides and enantiopure beta-amino esters, with 2-(3-Piperidyl)acetonitrile hydrochloride derivatives serving as intermediates (Ma & Zhu, 2001).
4. Application in Fluorescent Probing
This chemical is instrumental in developing fluorescent probes. For example, a novel rhodamine-based turn-on fluorescent probe with three thiourea receptors, synthesized in an acetonitrile-based solution, showed high selectivity and sensitivity for detecting Hg2+ (Hong et al., 2016).
5. Catalysis in Chemical Reactions
Piperidinium derivatives, closely related to 2-(3-Piperidyl)acetonitrile hydrochloride, are used as catalysts in various chemical reactions. A notable example is the piperidinium triflate-catalyzed Biginelli reaction for synthesizing biopertinent hydropyrimidines (Ramalingan et al., 2010).
Safety And Hazards
Future Directions
Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(3-Piperidyl)acetonitrile hydrochloride, is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-3-ylacetonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-3,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFBEZBCUSIDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735066 | |
Record name | (Piperidin-3-yl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidyl)acetonitrile hydrochloride | |
CAS RN |
5562-23-2 | |
Record name | (Piperidin-3-yl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-3-yl)acetonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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